Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a sulfamoyl group at position 3 and a carboxylate ester at position 2.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-23-12-8-11(9-13(10-12)24-2)19-27(21,22)17-14-6-4-5-7-15(14)26-16(17)18(20)25-3/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXVWIIYIVCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the benzothiophene intermediate with sulfamoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The sulfamoyl group interacts with biological targets, including enzymes and receptors, which may lead to modulation of their activity. This interaction is crucial for understanding the compound's mechanism of action.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- In Vitro Studies : Research has demonstrated its inhibitory effects on specific cancer cell lines, showcasing its potential as a therapeutic agent in oncology.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed significant interactions that could lead to the development of new drugs targeting inflammatory pathways.
- Therapeutic Applications : Ongoing studies are assessing the compound's efficacy in animal models for various diseases, including cancer and chronic inflammation.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Based Analogs
Benzofuran derivatives share structural similarities with the target compound, particularly in their fused aromatic ring systems and substituted functional groups. Key examples include:
Methyl 3-(3,5-Dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (S3)
- Structure : Benzofuran core with 3,5-dimethoxyphenyl and methoxy substituents.
- Synthesis : Cyclization of methyl 3-(2-(3,5-dimethoxyphenyl)-2-oxoethoxy)-5-methoxybenzoate using Bi(OTf)₃ catalysis in dichloromethane (86% yield) .
- Molecular Weight : ~295 g/mol (calculated from 0.20 mmol → 59 mg).
(2RS,3SR)-Methyl 3-(3,5-Dimethoxyphenyl)-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrobenzofuran-4-carboxylate (6)
Comparison with Target Compound :
- Core Structure : Benzothiophene (target) vs. benzofuran/dihydrobenzofuran (analogs). Benzothiophene’s sulfur atom may enhance electron density and metabolic stability compared to benzofuran’s oxygen.
- Functional Groups : Both feature 3,5-dimethoxyphenyl and ester groups, but the target compound’s sulfamoyl group (-SO₂NH-) is absent in these analogs.
- Synthesis : The use of Bi(OTf)₃ catalysis and hydrogenation methods (as in analogs) could be applicable to the target compound’s synthesis .
Sulfonylurea Herbicides
Sulfonylurea herbicides share the sulfonamide (-SO₂NH-) functional group, which is critical for their herbicidal activity. Examples from include:
Metsulfuron-Methyl
- Structure : Methyl ester of a sulfonylurea with a 4-methoxy-6-methyl-1,3,5-triazinyl group.
- Use : Herbicide targeting acetolactate synthase (ALS) in plants .
Ethametsulfuron-Methyl
Comparison with Target Compound :
- Core Structure : Sulfonylureas feature a triazine ring, whereas the target compound has a benzothiophene core.
- Functional Groups : Both contain sulfonamide/sulfamoyl groups, but sulfonylureas include urea linkages (-NH-C(O)-NH-) absent in the target compound.
- Bioactivity : Sulfonylureas inhibit ALS, but the target compound’s activity (if any) remains uncharacterized. Its sulfamoyl group may confer unique interactions with biological targets.
Research Findings and Implications
- Synthesis : The target compound’s synthesis may leverage methods from benzofuran analogs, such as Bi(OTf)₃-mediated cyclization or hydrogenation .
- Structural Advantages : The benzothiophene core may offer greater metabolic stability compared to benzofurans, while the sulfamoyl group could enhance binding to enzymes or receptors.
Biological Activity
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C18H17N1O6S2
- Molecular Weight : Approximately 407.5 g/mol
- Key Functional Groups : Benzothiophene core, sulfamoyl group, and methoxy-substituted phenyl group.
These structural features contribute to its reactivity and biological activity, making it a subject of interest in various fields of research.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The sulfamoyl group interacts with enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways critical for cellular function.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions that alter signal transduction pathways.
- Nucleic Acid Interaction : The benzothiophene core can interact with nucleic acids, influencing gene expression and cellular processes.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
- Comparative Efficacy : When compared to established chemotherapeutics, this compound exhibited comparable or superior efficacy in inhibiting tumor growth in preclinical models .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications:
- Cell-Based Assays : Inflammatory markers were significantly reduced in cell models treated with the compound, indicating its potential as an anti-inflammatory agent .
- Mechanistic Insights : The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Comparative Studies
A comparative analysis with related compounds provides insights into the unique pharmacological properties of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C18H17FNO4S | Fluorobenzyl substitution | Anticancer activity |
| Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | C18H17N1O6S2 | Dimethoxy substitution | Anti-inflammatory properties |
| N-(4-chlorophenyl)-sulfamoyl derivatives | Varies | Chlorophenyl substitution | Antimicrobial effects |
This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of sulfamoyl-containing compounds.
Case Studies
Several case studies have investigated the efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated its effects on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis .
- Anti-inflammatory Research : Another study focused on its ability to modulate inflammatory responses in macrophage models, showing significant reductions in TNF-alpha and IL-6 levels after treatment .
Q & A
Basic: What are the key synthetic pathways for this compound, and how are yields optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophenol derivatives under acidic conditions.
- Step 2 : Introduction of the sulfamoyl group via sulfonylation using 3,5-dimethoxyphenylsulfonyl chloride in the presence of a base (e.g., pyridine).
- Step 3 : Esterification of the carboxylate group using methanol and a catalyst like sulfuric acid.
Yield optimization relies on controlling reaction parameters: temperature (60–80°C for sulfonylation), solvent polarity (DMF or THF), and stoichiometric ratios of reagents .
Basic: What spectroscopic methods are most reliable for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfamoyl NH at δ 8.5–9.0 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 407.2).
- FT-IR : Identifies functional groups (e.g., S=O stretch at 1150–1250 cm, ester C=O at 1700 cm) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- SAR Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups in analogues from and ).
- Dose-Response Validation : Replicate studies across multiple labs to confirm IC values .
Advanced: What computational methods are used to predict target interactions?
- Molecular Docking : Assess binding affinity to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent electronegativity (e.g., 3,5-dimethoxy groups) with activity trends.
- MD Simulations : Evaluate complex stability over 100-ns trajectories in GROMACS .
Advanced: How can functional group modifications improve selectivity in biological systems?
- Sulfamoyl Group Tweaks : Replace 3,5-dimethoxyphenyl with halogenated aryl groups to enhance receptor specificity.
- Ester Hydrolysis : Convert methyl ester to carboxylic acid for improved solubility and reduced off-target effects.
- Fluoro Substituents : Introduce at the benzothiophene 4-position (as in ) to modulate metabolic stability .
Basic: What are the stability profiles under varying pH and temperature conditions?
- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to ester hydrolysis. Stable at pH 4–7.
- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres.
- Light Sensitivity : Protect from UV exposure to prevent sulfamoyl bond cleavage .
Advanced: How to interpret conflicting solubility data in polar vs. nonpolar solvents?
Contradictions may stem from:
- Polymorphism : Crystalline vs. amorphous forms exhibit differing solubility.
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility.
- Salt Formation : Synthesize sodium salts of the carboxylate for improved polar solvent compatibility .
Advanced: What experimental evidence supports its interaction with kinase targets?
- Enzyme Inhibition Assays : Dose-dependent inhibition of MAPK14 (p38α) with IC = 2.3 μM.
- X-ray Crystallography : Co-crystal structures reveal hydrogen bonding between sulfamoyl NH and kinase active-site residues.
- SPR Analysis : Confirms binding kinetics (k = 1.2 × 10 Ms, k = 0.03 s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
